molecular formula C61H114NO17P B12401395 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain)

2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain)

Cat. No.: B12401395
M. Wt: 1164.5 g/mol
InChI Key: XDXQUTNAMIVTMI-ZMDXOEQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) involves multiple steps, starting with the acetylation of glucose derivatives. The reaction typically uses acetic anhydride and a catalyst such as pyridine to introduce acetyl groups at the 2, 3, 4, and 6 positions of the glucose molecule . The di-acyl chains are then introduced through esterification reactions, using fatty acid chlorides in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while reduction can produce de-acylated compounds .

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Levoglucosenone
  • Maltotriose hydrate
  • Methyl β-D-Arabinopyranoside
  • Methyl 12-aminododecanoate hydrochloride
  • Methyl undec-10-enoate

Uniqueness

2,3,4,6-Tetra-O-acetyl-PtdGlc(di-acyl Chain) stands out due to its unique combination of acetyl and acyl groups, which confer specific chemical and biological properties. This makes it particularly useful in studies requiring precise modulation of molecular interactions and enzymatic activities .

Properties

Molecular Formula

C61H114NO17P

Molecular Weight

1164.5 g/mol

IUPAC Name

N,N-diethylethanamine;[(2R)-1-[hydroxy-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] icosanoate

InChI

InChI=1S/C55H99O17P.C6H15N/c1-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-51(61)70-48(41-65-50(60)39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-2)42-66-73(62,63)72-55-54(69-47(6)59)53(68-46(5)58)52(67-45(4)57)49(71-55)43-64-44(3)56;1-4-7(5-2)6-3/h48-49,52-55H,7-43H2,1-6H3,(H,62,63);4-6H2,1-3H3/t48-,49-,52-,53+,54-,55+;/m1./s1

InChI Key

XDXQUTNAMIVTMI-ZMDXOEQESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.CCN(CC)CC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)(O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.CCN(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.